Boc-PNA-T-OH
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Overview
Description
Boc-PNA-T-OH, also known as N-[2-(tert-Butoxycarbonylamino)ethyl]-N-(thymin-1-ylacetyl)glycine, is a thymine-containing peptide nucleic acid monomer. Peptide nucleic acids are synthetic analogs of oligonucleotides, where the phosphate-sugar backbone is replaced by a peptide-like backbone. This compound is protected with a tert-butyloxycarbonyl group at the N-terminus and has a free carboxyl group at the C-terminus, allowing for further chemical modifications or elongation during the synthesis of peptide nucleic acids .
Mechanism of Action
Target of Action
Boc-PNA-T-OH is a type of Peptide Nucleic Acid (PNA) monomer . PNAs are intriguing synthetic biomolecules that are considered analogs of oligonucleotides . The primary targets of this compound are specific DNA or mRNA strands . The achirality of their N-(2-aminoethyl)glycine (AEG) linkage facilitates their selective hybridization to these targets, forming a PNA–DNA or PNA–RNA complex .
Mode of Action
This compound interacts with its targets (DNA or mRNA strands) through a process called hybridization . This interaction results in the formation of a PNA-DNA or PNA-RNA complex . The stability of this complex is enhanced by the peptide-like AEG backbone of PNAs, which forms highly stable amide/peptide bonds between the monomeric units .
Biochemical Pathways
Given the nature of pnas, they are likely to interfere with the processes of transcription and translation in cells by binding to specific dna or mrna strands . This can potentially affect the expression of certain genes, thereby influencing various cellular processes.
Pharmacokinetics
It is known that pnas, in general, exhibit strong enzyme stability and thermal stability . This suggests that this compound could have good bioavailability and long-lasting biological activity.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific DNA or mRNA targets it binds to. By forming complexes with these targets, this compound could potentially alter gene expression patterns in cells . This could lead to various downstream effects, depending on the functions of the affected genes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability of the PNA-DNA or PNA-RNA complexes . Furthermore, the presence of certain enzymes or other biomolecules could also influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Boc-PNA-T-OH participates in the synthesis of PNAs, which are known to interact with various biomolecules such as enzymes and proteins . The interactions are typically sequence-specific and dose-dependent, allowing PNAs to regulate biological processes at the genetic level.
Cellular Effects
PNAs, synthesized using this compound, can influence cell function by selectively binding to viral DNA and RNA at various stages of the virus replication process. This binding can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound contributes to the formation of PNAs, which exert their effects at the molecular level. PNAs can bind to complementary DNA/RNA sequences through Watson-Crick base pairing. This binding can lead to changes in gene expression and can influence enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
The effects of this compound and the PNAs it helps synthesize can change over time in laboratory settings. For instance, the synthesis of PNAs has been optimized to yield approximately 90% of a test 17-mer PNA
Metabolic Pathways
Given its role in the synthesis of PNAs, it’s likely that this compound interacts with enzymes or cofactors involved in PNA synthesis .
Transport and Distribution
Pnas, which are synthesized using this compound, are known to be transported into mammalian cells primarily through endocytotic pathways .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PNA-T-OH involves the coupling of N-(2-aminoethyl)glycine with a thymine-acetic acid moiety. The tert-butyloxycarbonyl group is introduced to protect the amino group during the synthesis. The reaction typically involves the use of di-tert-butyl dicarbonate and a suitable base to introduce the tert-butyloxycarbonyl group . The reaction conditions often include cooling the mixture to 0°C with an ice-salt bath and adding diethyl azodicarboxylate in portions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide nucleic acid synthesis protocols, which optimize the yield and purity of the product. The average coupling yield in these automated processes is approximately 99.4%, with a product yield of around 90% for a test 17-mer peptide nucleic acid .
Chemical Reactions Analysis
Types of Reactions
Boc-PNA-T-OH undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyloxycarbonyl group can be removed using strong acids like trifluoroacetic acid, allowing for further modifications.
Coupling Reactions: The free carboxyl group at the C-terminus allows for coupling with other peptide nucleic acid monomers or chemical modifications.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for removing the tert-butyloxycarbonyl group.
Di-tert-butyl Dicarbonate: Used for introducing the tert-butyloxycarbonyl group.
Diethyl Azodicarboxylate: Used in the coupling reactions.
Major Products Formed
The major products formed from these reactions include various peptide nucleic acid oligomers, which can be further used in scientific research and industrial applications .
Scientific Research Applications
Boc-PNA-T-OH is widely used in scientific research due to its unique properties. Some of its applications include:
Gene Therapeutics: Peptide nucleic acids can selectively hybridize to specific DNA or mRNA strands, forming stable complexes that can be used in gene therapy.
Biomedical Diagnostics: Peptide nucleic acids are used in diagnostic assays due to their high stability and specificity.
Antiviral Therapy: Peptide nucleic acids can selectively bind to viral DNA or RNA, inhibiting virus replication and survival.
Biosensors: Peptide nucleic acids are used in biosensors for detecting specific nucleic acid sequences.
Comparison with Similar Compounds
Similar Compounds
Fmoc-PNA-T-OH: Another thymine-containing peptide nucleic acid monomer, but with a fluorenylmethyloxycarbonyl protecting group instead of tert-butyloxycarbonyl.
Boc-PNA-A-OH: A peptide nucleic acid monomer containing adenine instead of thymine.
Uniqueness
Boc-PNA-T-OH is unique due to its thymine base, which allows it to form stable base pairs with adenine. The tert-butyloxycarbonyl protecting group provides stability during synthesis and can be easily removed under acidic conditions . This makes this compound a versatile building block for synthesizing various peptide nucleic acid oligomers .
Properties
IUPAC Name |
2-[[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJPRVGZZWRGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Boc-PNA-T-OH in the synthesis of Peptide Nucleic Acids (PNAs)?
A: this compound, or N-Boc-PNA-T-OH, is a crucial building block (monomer) in the synthesis of PNAs. [] PNAs are artificial analogs of DNA and RNA with a peptide-like backbone, making them resistant to enzymatic degradation and highly specific in binding to complementary nucleic acid sequences. The "Boc" group in the name refers to the tert-butyloxycarbonyl protecting group, which plays a vital role in solid-phase synthesis by preventing unwanted reactions at the amino group of the PNA monomer.
Q2: What are the potential advantages of using the synthetic route starting with N-Boc-ethylenediamine for producing this compound?
A: The research indicates that using N-Boc-ethylenediamine as a starting material for synthesizing this compound offers several potential advantages: []
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